Diethyl succinate

Catalog No.
S584679
CAS No.
123-25-1
M.F
C8H14O4
C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl succinate

CAS Number

123-25-1

Product Name

Diethyl succinate

IUPAC Name

diethyl butanedioate

Molecular Formula

C8H14O4
C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3

InChI Key

DKMROQRQHGEIOW-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)OCC

Solubility

19.1 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.2
1 mL in 50 mL water; miscible in alcohol, ether, oils

Synonyms

Butanedioic Acid Diethyl Ester; Succinic Acid Diethyl Ester;1,4-Diethyl Butanedioate; Butandioic Acid Diethyl Ester; Clorius; DESU; Diethyl Butanedioate; Diethyl succinate; Ethyl succinate; NSC 8875

Canonical SMILES

CCOC(=O)CCC(=O)OCC

Modulating Microglial Activity:

  • Microglia are immune cells in the brain that play a crucial role in maintaining a healthy brain environment. However, their overactivation can contribute to neuroinflammation, a hallmark of many neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Studies suggest that Diethyl succinate can modulate microglial activity, potentially offering therapeutic benefits. Research shows it can:
    • Reduce mitochondrial fission: This refers to the division of mitochondria, the cell's powerhouses, into smaller, dysfunctional units. Diethyl succinate's ability to inhibit this process may protect against cellular stress and damage [Source: National Institutes of Health (.gov) ].
    • Lower reactive oxygen species (ROS) production: ROS are molecules that can damage cells. Studies suggest Diethyl succinate can decrease ROS production in microglia exposed to a harmful stimulus, potentially offering neuroprotective effects [Source: National Institutes of Health (.gov) ].

These findings suggest Diethyl succinate could be further explored as a potential therapeutic strategy for neuroinflammatory conditions.

Investigating Succinate Metabolism:

  • Succinate is a key intermediate in the tricarboxylic acid cycle (TCA cycle), also known as the Krebs cycle, a fundamental metabolic pathway in cells.
  • Diethyl succinate, being an ester derivative of succinate, can be used to study succinate metabolism and its role in various cellular processes.
  • Research suggests that excess intracellular succinate can activate the succinate receptor 1 (SUCNR1), leading to increased inflammation in specific contexts [Source: National Institutes of Health (.gov) ].

Diethyl succinate is a diethyl ester of succinic acid, characterized by the chemical formula C8H14O4\text{C}_8\text{H}_{14}\text{O}_4. This compound appears as a colorless liquid and is known for its versatility as a chemical intermediate in various organic reactions. It is primarily produced through Fischer esterification, where succinic acid reacts with ethanol, yielding diethyl succinate and water as byproducts . The structure of diethyl succinate features two ester functional groups, contributing to its reactivity and utility in synthetic organic chemistry.

  • Acyloin Condensation: This reaction involves the formation of 2-hydroxycyclobutanone from diethyl succinate, showcasing its role as a building block in complex organic synthesis .
  • Stobbe Condensation: Diethyl succinate can react with aldehydes or ketones to form alkylidene succinic acids or related derivatives. This reaction typically consumes a metal alkoxide and leads to the generation of half-esters .
  • Hydrolysis: The hydrolysis of diethyl succinate can be catalyzed by various agents, leading to the regeneration of succinic acid and ethanol .
  • Dianion Reactivity: The dianion of diethyl succinate can react with alkylating agents and carbonyl compounds, resulting in the formation of α,β-dialkylsubstituted derivatives .

Diethyl succinate exhibits several biological activities. It has been studied for its potential use as an intermediate in the synthesis of pharmaceuticals. Notably, it has shown promise in the development of compounds with anti-inflammatory and analgesic properties. Additionally, its derivatives have been explored for their applications in drug delivery systems due to their favorable solubility characteristics and biocompatibility.

The synthesis of diethyl succinate can be achieved through various methods:

  • Fischer Esterification: The most common method involves the direct reaction of succinic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. This method is straightforward and yields high purity products.
  • Reactive Distillation: A more advanced technique involves continuous production through reactive distillation, where succinic acid and ethanol are fed into a distillation column under elevated pressure. This method enhances yield and efficiency by continuously removing water from the reaction mixture .
  • Alternative Methods: Other methods include the reaction of ethylmalonic acid with diethyl malonate under specific conditions, which also leads to the formation of diethyl succinate .

Diethyl succinate serves multiple purposes across various industries:

  • Chemical Intermediate: It is widely used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Solvent: Due to its solvent properties, it is utilized in coatings, adhesives, and plasticizers.
  • Flavoring Agent: In food chemistry, diethyl succinate is sometimes employed as a flavoring agent due to its pleasant odor.

Research on diethyl succinate has focused on its interactions with different catalysts during reactions such as hydrogenation and hydrolysis. Studies have indicated that specific metal catalysts can enhance the efficiency of converting diethyl succinate into valuable products like γ-butyrolactone . Additionally, investigations into its interactions with biological systems have revealed insights into its metabolic pathways and potential toxicity levels.

Diethyl succinate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

CompoundStructureUnique Features
Diethyl malonateC8H14O4\text{C}_8\text{H}_{14}\text{O}_4Used primarily as a precursor in synthetic organic chemistry.
Dimethyl succinateC6H10O4\text{C}_6\text{H}_{10}\text{O}_4Similar reactivity but lower boiling point; often used in different applications.
Ethyl succinateC6H10O4\text{C}_6\text{H}_{10}\text{O}_4Less sterically hindered than diethyl succinate; used in simpler reactions.

Diethyl succinate's unique dual ethyl ester structure allows it to participate effectively in various condensation reactions while maintaining solubility characteristics that are advantageous for industrial applications. Its versatility makes it an essential compound in both academic research and practical applications within organic chemistry.

Diethyl succinate (C~8~H~14~O~4~), the diethyl ester of succinic acid, has been a subject of scientific inquiry since the late 19th century. Its synthesis via Fischer esterification of succinic acid and ethanol was first documented in 1893, coinciding with Hans Stobbe’s discovery of the Stobbe condensation reaction, which utilized diethyl succinate as a key reagent. Early research focused on its role in organic synthesis, particularly in forming alkylidenesuccinic acids through reactions with aldehydes or ketones.

The mid-20th century saw advancements in production methodologies. Chromium(II)-mediated reductions of diethyl fumarate and reactive distillation techniques emerged, achieving yields up to 98% under optimized conditions. These innovations positioned diethyl succinate as a scalable intermediate for industrial applications. By the 1970s, studies expanded into biochemistry, with investigations into its hydrolysis kinetics in avian models and its effects on mitochondrial dynamics.

Significance in Organic Chemistry and Biochemistry

Organic Synthesis

Diethyl succinate’s bifunctional ester groups enable diverse reactivity:

  • Stobbe Condensation: Forms α,β-unsaturated esters with carbonyl compounds, pivotal in synthesizing cyclic ketones like 2-hydroxycyclobutanone.
  • Acyloin Condensation: Generates four-membered rings under reductive conditions, critical for cyclobutanone derivatives.
  • Cross-Coupling Reactions: Serves as a diester precursor for ketoglutaric acid synthesis via oxalate ester condensations.

Biochemical Applications

Recent studies highlight its role in cellular modulation:

  • Microglial Polarization: Diethyl succinate reduces pro-inflammatory M1 activation by 40–60% in LPS-treated microglia via phosphorylation of dynamin-related protein 1 (DRP1) at Ser637, suppressing mitochondrial fission.
  • Metabolic Regulation: Enhances intracellular succinate levels, stabilizing hypoxia-inducible factor 1α (HIF-1α) in hypoxic conditions.

Industrial Relevance

  • Flavor and Fragrance: Imparts fruity notes (apple, grape) at 10–100 ppm, with heat stability superior to monoesters like ethyl butyrate.
  • CO~2~ Capture: Exhibits a CO~2~ solubility of 0.85 mol/kg at 298 K and 3 MPa, outperforming dimethyl carbonate in pre-combustion capture systems.

Current Research Trends and Focus Areas

Table 1: Emerging Applications of Diethyl Succinate

ApplicationKey FindingSource
NeuroinflammationReduces ROS by 30% in microglia via DRP1-dependent mitochondrial fusion
Ulcerative Colitis TherapyAstaxanthin-succinate diester derivatives improve gut microbiota diversity by 25%
Sustainable SolventsAchieves 98% atom economy in Stobbe condensations under solvent-free conditions

Catalytic Innovations

  • Reactive Distillation: Integrates esterification and separation, reducing energy consumption by 20% compared to batch processes.
  • Enzymatic Hydrolysis: Lipase-catalyzed conversion to succinic acid achieves 90% efficiency in aqueous-organic biphasic systems.

Material Science

  • Polymer Precursors: Copolymerization with ε-caprolactone yields biodegradable polyesters with tunable glass transition temperatures (−40°C to 60°C).

Environmental Chemistry

  • Carbon Capture: Diethyl succinate-based solvents show a 15% higher CO~2~ loading capacity than commercial Selexol™ at 313 K.

Physical Description

Colorless liquid; [ICSC]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless mobile liquid with faint pleasant odou

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

174.08920892 g/mol

Monoisotopic Mass

174.08920892 g/mol

Boiling Point

217.00 to 218.00 °C. @ 760.00 mm Hg
217 °C

Flash Point

90 °C c.c.

Heavy Atom Count

12

Vapor Density

Relative vapor density (air = 1): 6.01

Density

1.04 g/cm³
1.031-1.041

LogP

1.2 (LogP)
1.20

Melting Point

-21 °C

UNII

ELP55C13DR

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 398 of 400 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.04 [mmHg]
Vapor pressure, kPa at 55 °C: 0.133

Other CAS

68989-32-2
123-25-1

Wikipedia

Diethyl_succinate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Butanedioic acid, 1,4-diethyl ester: ACTIVE
Butanedioic acid, di-C8-26-alkyl esters: ACTIVE

Dates

Modify: 2023-08-15

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